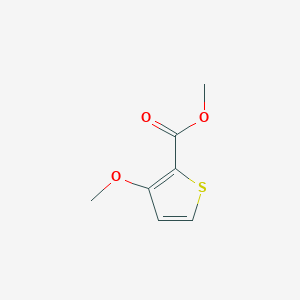

Methyl 3-methoxythiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWADWXJPBMFRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351487 | |

| Record name | methyl 3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62353-75-7 | |

| Record name | methyl 3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methoxythiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document details two primary synthetic pathways, complete with step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the target compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with all quantitative data summarized for clarity.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are outlined below:

-

Fischer Esterification of 3-methoxythiophene-2-carboxylic acid: This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

-

O-methylation of Methyl 3-hydroxythiophene-2-carboxylate: This route involves the methylation of the hydroxyl group of the precursor ester.

Synthetic Pathway Overview

Caption: Overview of the two primary synthetic routes.

Experimental Protocols

Route 1: Fischer Esterification of 3-methoxythiophene-2-carboxylic acid

This protocol is a standard acid-catalyzed esterification.

Materials:

-

3-methoxythiophene-2-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Route 2: O-methylation of Methyl 3-hydroxythiophene-2-carboxylate

This protocol describes the methylation of the hydroxyl group to form the methoxy group.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension.

-

Add methyl iodide (1.5-2.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C for a few hours if the reaction is sluggish, monitoring by TLC.

-

After the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by various spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Appearance | White to pale brown crystalline powder |

| Melting Point | 50-59 °C |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d, J=5.6 Hz | 1H | H-5 (Thiophene) |

| 6.95 | d, J=5.6 Hz | 1H | H-4 (Thiophene) |

| 3.90 | s | 3H | -OCH₃ (methoxy) |

| 3.85 | s | 3H | -OCH₃ (ester) |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

| Chemical Shift (δ) ppm | Assignment |

| 163.0 | C=O (ester) |

| 159.5 | C-3 (thiophene) |

| 131.0 | C-5 (thiophene) |

| 115.0 | C-4 (thiophene) |

| 112.5 | C-2 (thiophene) |

| 61.0 | -OCH₃ (methoxy) |

| 51.5 | -OCH₃ (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretch (alkane) |

| 1720 | C=O stretch (ester) |

| 1550, 1450 | C=C stretch (thiophene ring) |

| 1250, 1050 | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 172.02 | [M]⁺ (Molecular Ion) |

| 141.01 | [M - OCH₃]⁺ |

| 113.01 | [M - COOCH₃]⁺ |

Workflow Diagrams

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification.

Characterization Logic

Caption: The logical sequence of analytical techniques for characterization.

"physical and chemical properties of Methyl 3-methoxythiophene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 3-methoxythiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document consolidates available data on its properties, spectral characteristics, and safe handling procedures to support its application in research and development.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₈O₃S. It typically presents as a white to pale brown crystalline powder.[1] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and organic electronic materials.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 62353-75-7 | [1][2] |

| Molecular Formula | C₇H₈O₃S | [1][2] |

| Molecular Weight | 172.2 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | White to pale brown crystals or powder | [1] |

| Melting Point | 50.0-59.0 °C | [1] |

| Assay (GC) | ≥96.0% | [1] |

| InChI Key | MWADWXJPBMFRGL-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=C(OC)C=CS1 | [1] |

Table 2: Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 172.01941 Da | [3] |

| XlogP (predicted) | 1.8 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While full spectral data is often proprietary, the following summarizes expected and available information.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability | Key Features (Predicted/Typical) | Source |

| ¹H NMR | Spectrum available | Signals corresponding to two methoxy groups and two thiophene ring protons. | [4] |

| ¹³C NMR | Spectrum available | Resonances for the carboxyl carbon, thiophene ring carbons, and methoxy carbons. | [4] |

| Infrared (IR) | Spectrum available | Characteristic peaks for C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching. | [4] |

| Mass Spectrometry (MS) | Spectrum available | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. | [4] |

Detailed peak lists and spectra should be acquired from commercial suppliers or through experimental analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a representative protocol adapted from the synthesis of similar thiophene derivatives.

Synthesis of Substituted Thiophene Carboxylates: A General Method

The synthesis of thiophene carboxylates often involves the Gewald reaction or modifications thereof. For instance, the synthesis of a related compound, methyl 2-amino-3-thiophenecarboxylate, is achieved by the reaction of methyl cyanoacetate and 1,4-dithiane-2,5-diol in the presence of a base like triethylamine in methanol.[5] The synthesis of other substituted thiophenes may involve multi-step processes including cyclization, halogenation, and functional group interconversion.

A potential synthetic workflow for a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, which is reacted with hydroxylamine hydrochloride in acetonitrile.[6] The resulting intermediate is then worked up to yield the final product.

Safety and Handling

General Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Use in a well-ventilated area.[7]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid breathing dust, vapor, mist, or gas.

-

Store in a cool, dry place in a tightly closed container.

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its utility in organic synthesis, particularly for pharmaceutical and materials science applications, is significant. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use. For detailed experimental procedures and comprehensive safety information, it is essential to consult peer-reviewed literature and supplier-specific documentation.

References

- 1. B20586.06 [thermofisher.com]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]

- 4. This compound(62353-75-7) 1H NMR [m.chemicalbook.com]

- 5. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 6. prepchem.com [prepchem.com]

- 7. fr.cpachem.com [fr.cpachem.com]

Spectroscopic Analysis of Methyl 3-methoxythiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Methyl 3-methoxythiophene-2-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted mass spectrometry data. For comparative and illustrative purposes, experimental data for the closely related compound, Methyl 3-hydroxythiophene-2-carboxylate, is also included. Furthermore, this guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of biological activities, making their derivatives valuable scaffolds in drug discovery. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds. This guide aims to consolidate the available spectroscopic information for this compound and provide standardized methodologies for its analysis.

Spectroscopic Data

This compound (Predicted Data)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 173.0267 |

| [M+Na]⁺ | 195.0086 |

Data sourced from computational predictions.

Methyl 3-hydroxythiophene-2-carboxylate (Experimental Data for a Related Compound)

For the purpose of comparison, the following data is provided for the structurally similar compound, Methyl 3-hydroxythiophene-2-carboxylate. It is imperative to note that this data is not for this compound and should be used for reference only.

Table 2: Physical and Spectroscopic Data for Methyl 3-hydroxythiophene-2-carboxylate

| Property | Value |

| Melting Point | 38-43 °C[1][2] |

| Molecular Formula | C₆H₆O₃S[1][3][4] |

| Molecular Weight | 158.18 g/mol [1][3] |

Note: Detailed experimental NMR and IR data for this related compound are also not widely available in the public domain.

Experimental Protocols

The following sections outline generalized protocols for obtaining NMR, IR, and MS data for thiophene carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5] The solution should be transferred to a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.[6]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

-

Sample Preparation (Thin Film Method):

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, and thiophene ring vibrations).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates charged molecules with minimal fragmentation.[9][10]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺), which confirms the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can provide structural information.

Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationships between spectroscopic data types for structural elucidation.

References

- 1. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]

- 2. Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methyl 3-methoxythiophene-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxythiophene-2-carboxylate is a sulfur-containing heterocyclic organic compound with the CAS number 62353-75-7 .[1][2][3][4][5] This molecule is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a methoxy group and a methyl ester functional group on the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this compound a subject of interest for drug discovery and development.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 62353-75-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈O₃S | [1][7] |

| Molecular Weight | 172.20 g/mol | [1][7] |

| Appearance | White to pale brown crystals or powder | [7] |

| Melting Point | 50.0-59.0 °C | [7] |

| IUPAC Name | This compound | [7] |

Synthesis

The primary route for the synthesis of this compound involves the methylation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. A detailed experimental protocol for the synthesis of this precursor is outlined below.

Experimental Protocol: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known synthetic method.

Materials:

-

Sodium

-

Anhydrous Methanol

-

Methyl mercaptoacetate

-

Methyl 2-chloroacrylate

-

4 M Aqueous Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

A 2 M solution of sodium methoxide is prepared by carefully adding sodium to anhydrous methanol.

-

Methyl mercaptoacetate is added to the sodium methoxide solution.

-

The reaction mixture is cooled to 0°C.

-

Methyl 2-chloroacrylate is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature overnight.

-

After the reaction is complete, the mixture is cooled again to 0°C.

-

The reaction is quenched by the addition of 4 M aqueous hydrochloric acid.

-

Water is added, and the product is extracted twice with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.

Synthesis Workflow

Spectroscopic Data

While specific spectra are not provided here, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound are available through various chemical suppliers and databases.[8] Researchers are advised to consult these resources for detailed spectral information for compound verification.

Applications in Drug Development

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse pharmacological activities. Derivatives of thiophene have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[6]

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Potential Areas of Investigation:

-

Anticancer Activity: Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth. The mechanism of action could involve various pathways, and this compound could serve as a starting point for the development of new anticancer drugs.

-

Anti-inflammatory Effects: Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of novel thiophene derivatives synthesized from this starting material could be a promising area of research.

-

Antimicrobial Activity: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-based compounds have shown promise in this area, and derivatives of this compound could be explored for their efficacy against various pathogens.

Experimental Workflow for Biological Evaluation

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. Its physicochemical properties are well-defined, and established protocols for the synthesis of its precursor are available. Given the broad spectrum of biological activities associated with the thiophene scaffold, this compound represents a valuable building block for the discovery and development of novel therapeutic agents. Further investigation into its specific biological effects and mechanisms of action is warranted to fully explore its potential in drug development.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. CAS RN 62353-75-7 | Fisher Scientific [fishersci.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. This compound, 98% (CAS.62353-75-7) [smartscience.co.th]

- 5. This compound, CasNo.62353-75-7 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]

- 6. Buy Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate [smolecule.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound(62353-75-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 3-methoxythiophene-2-carboxylate: Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxythiophene-2-carboxylate is a substituted thiophene derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and physicochemical properties. Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from publicly available databases, supplier specifications, and spectroscopic predictions. It also outlines detailed experimental protocols for its synthesis and characterization, based on established methods for analogous compounds, to facilitate further research and development.

Molecular Structure and Properties

This compound possesses a five-membered aromatic thiophene ring, substituted at the 2-position with a methyl carboxylate group and at the 3-position with a methoxy group.

Molecular Formula: C₇H₈O₃S[1]

SMILES: COC1=C(SC=C1)C(=O)OC[1]

IUPAC Name: this compound[2]

The presence of the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group on the thiophene ring influences its electronic distribution and reactivity. The molecule is expected to be planar, a characteristic feature of aromatic systems.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted and has not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Weight | 172.2 g/mol | [2] |

| Monoisotopic Mass | 172.01941 Da | [1] |

| Melting Point | 50.0-59.0 °C | [3] |

| Appearance | White to pale brown crystals or powder | [3] |

| Assay (GC) | ≥96.0% | [3] |

Bonding and Spectroscopic Analysis

A definitive analysis of the bonding within this compound would ideally be supported by X-ray crystallography and a full suite of spectroscopic data. As of the writing of this guide, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

The bonding within the thiophene ring is characterized by the delocalization of π-electrons across the five-membered ring, including the sulfur atom's lone pairs, which imparts its aromatic character. The C-S bond lengths are expected to be shorter than a typical single bond, and the C-C bonds within the ring will have lengths intermediate between single and double bonds. The substituents will influence the bond lengths and angles of the thiophene ring.

Predicted and Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methoxy protons, and the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the thiophene ring carbons will provide insight into the electron density distribution within the ring.

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720-1740 |

| C-O-C (ether and ester) | ~1000-1300 |

| C-S (thiophene) | ~600-800 |

| C-H (aromatic and aliphatic) | ~2850-3100 |

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.02669 |

| [M+Na]⁺ | 195.00863 |

| [M-H]⁻ | 171.01213 |

| [M]⁺ | 172.01886 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles and procedures for similar thiophene derivatives.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from procedures for similar 3-alkoxythiophene esters. A plausible approach involves the methylation of a 3-hydroxythiophene precursor.

Workflow for the Synthesis of this compound:

Caption: A potential workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Methods

Workflow for Spectroscopic and Crystallographic Analysis:

Caption: A standard workflow for the characterization of the synthesized product.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils) or using an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or prepare a dilute solution for gas chromatography-mass spectrometry (GC-MS).

-

Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement for molecular formula confirmation.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, various thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The structural motifs present in this compound suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its biological potential.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemists. This guide has consolidated the available information on its molecular structure and properties and has provided a framework for its synthesis and detailed characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the chemical and biological profile of this compound. The experimental protocols outlined herein are intended to serve as a foundation for such future investigations.

References

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic chemistry and drug discovery. Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals and advanced materials is a testament to over a century of chemical innovation. The serendipitous discovery of thiophene in 1882 by Viktor Meyer unveiled a class of compounds with a remarkable bioisosteric relationship to benzene, allowing for the strategic modulation of pharmacological and physicochemical properties in bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted thiophenes, presenting detailed experimental protocols, quantitative data, and key biological pathways to serve as a comprehensive resource for professionals in the field.

The Serendipitous Discovery of Thiophene

Key Milestones in the History of Thiophene Chemistry

| Year | Milestone | Key Contributor(s) | Significance |

| 1882 | Discovery and isolation of thiophene from crude benzene.[1] | Viktor Meyer | Identification of a new aromatic heterocyclic system.[1] |

| 1883 | First synthesis of thiophene from acetylene and sulfur.[1] | Viktor Meyer | Opened the door to the synthetic exploration of thiophenes.[1] |

| 1884 | Development of a method to synthesize furans from 1,4-diketones, later adapted for thiophenes.[1] | Paal and Knorr | Established a foundational method for synthesizing five-membered heterocycles.[1] |

| 1885 | Development of a synthesis from 1,4-difunctional compounds.[1] | Volhard and Erdmann | Provided an alternative route to the thiophene core.[1] |

| 1950s | Development of a versatile synthesis for substituted thiophenes.[1] | Hans Fiesselmann | Enabled the creation of a wider variety of substituted thiophenes.[1] |

| 1966 | First report on the synthesis of 2-aminothiophenes.[1] | Karl Gewald | Introduced a key method for synthesizing important thiophene building blocks.[1] |

| Mid-20th Century | Emergence of thiophene derivatives in pharmaceuticals (e.g., methapyrilene).[1] | Various | Demonstrated the potential of thiophenes in medicinal chemistry.[1] |

| Late 20th Century | Discovery of major thiophene-based drugs like clopidogrel and olanzapine.[1] | Various | Solidified the role of the thiophene scaffold in modern drug development.[1] |

Core Synthetic Methodologies

The development of robust synthetic methods has been crucial to the exploration of substituted thiophenes. Several classical name reactions form the bedrock of thiophene synthesis, each offering a unique pathway to a variety of substituted derivatives.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[5] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]

-

Reagents:

-

Hexane-2,5-dione (1,4-dicarbonyl compound)

-

Lawesson's Reagent

-

Toluene (solvent)

-

-

Procedure:

-

To a microwave process vial, add hexane-2,5-dione (1 mmol) and Lawesson's reagent (0.4 mmol).

-

Add dry toluene (3 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 10 minutes.

-

After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.

-

The solvent is removed under reduced pressure to yield the product.

-

-

Quantitative Data:

-

Yield: Typically >90%

-

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes.[7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]

-

Reagents:

-

Acetylacetone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Diethylamine (base)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, mix acetylacetone (0.05 mol) and ethyl cyanoacetate (0.05 mol).

-

To this mixture, add elemental sulfur (0.06 mol) with stirring at room temperature.

-

Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40-50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[8]

-

-

Quantitative Data:

-

Yield: 75-86%[8]

-

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[9]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[10]

Quantitative Data of Substituted Thiophenes

The precise characterization of substituted thiophenes is critical for their application in research and development. Spectroscopic data provides the structural fingerprint of these molecules.

Table 3.1: ¹H and ¹³C NMR Spectroscopic Data of 3-Substituted Thiophenes in CDCl₃[3]

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 3-Methylthiophene | H2: ~7.17, H4: ~6.87, H5: ~6.86, CH₃: ~2.25 | C2: 125.3, C3: 138.4, C4: 129.9, C5: 121.0, CH₃: 15.6 |

| 3-Bromothiophene | H2: ~7.28, H4: ~7.06, H5: ~7.28 | C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0 |

| 3-Methoxythiophene | H2: ~7.14, H4: ~6.73, H5: ~6.21, OCH₃: ~3.77 | C2: 121.7, C3: 160.0, C4: 101.4, C5: 125.8, OCH₃: 57.5 |

Substituted Thiophenes in Drug Discovery and Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, frequently used as a bioisosteric replacement for a benzene ring to improve potency, selectivity, and pharmacokinetic properties.[11] Thiophene derivatives have found applications in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[11]

Thiophene-Based Kinase Inhibitors

A significant area of application for substituted thiophenes is in the development of protein kinase inhibitors for cancer therapy.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Several thiophene-based compounds have been developed as potent inhibitors of VEGFR-2.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. impactfactor.org [impactfactor.org]

- 9. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Thiophene Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of thiophene carboxylates, crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. The information presented herein is vital for applications in drug design, materials science, and chemical process optimization.

Quantitative Thermodynamic Data

The following tables summarize key experimental thermodynamic data for several thiophene carboxylate derivatives. These values are essential for calculating reaction energies, predicting equilibrium positions, and understanding the energetic landscape of these molecules.

Table 1: Molar Enthalpies of Formation and Sublimation of Thiophene Carboxylic Acid Derivatives at T = 298.15 K and p° = 0.1 MPa.

| Compound | Molar Enthalpy of Formation (crystalline, -ΔfHₘ°(cr)) / kJ·mol⁻¹ | Molar Enthalpy of Sublimation (Δ꜀ₐₖHₘ°) / kJ·mol⁻¹ |

| 3-Methyl-2-thiophenecarboxylic acid | 393.6 ± 1.7 | 98.0 ± 0.4 |

| 5-Methyl-2-thiophenecarboxylic acid | 395.7 ± 1.6 | 101.9 ± 0.3 |

| 5-Acetyl-2-thiophenecarboxylic acid | 547.8 ± 1.8 | 123.5 ± 0.6 |

Data sourced from a study by Ribeiro da Silva et al.[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of thiophene carboxylates relies on precise experimental techniques. The following sections detail the methodologies employed in the studies cited in this guide.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the standard massic energy of combustion, from which the standard molar enthalpy of formation in the crystalline state (ΔfHₘ°(cr)) is derived.[1]

Methodology:

-

Sample Preparation: A pellet of the thiophene carboxylate derivative is weighed and placed in a silica crucible.

-

Bomb Preparation: The crucible is placed in a rotating-bomb calorimeter. A cotton thread fuse is positioned to ensure ignition. Deionized water is added to the bomb to ensure saturation of the final gaseous products.

-

Combustion: The bomb is filled with high-purity oxygen and ignited. The bomb is rotated during the reaction to ensure complete combustion and a homogeneous final solution.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

-

Energy Calculation: The standard massic energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid.

-

Enthalpy of Formation Derivation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using established thermochemical cycles.

Knudsen Mass Loss Effusion Method

This method is employed to determine the vapor pressure of a substance as a function of temperature, from which the standard molar enthalpy of sublimation (Δ꜀ₐₖHₘ°) can be calculated.[1]

Methodology:

-

Sample Preparation: The crystalline thiophene carboxylate derivative is placed in a Knudsen effusion cell, which is a small container with a very small orifice.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

-

Effusion: At a given temperature, the substance sublimes and effuses through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured over time.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Derivation: The vapor pressures are measured at different temperatures, and the standard molar enthalpy of sublimation is derived from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[1]

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry plays a significant role in predicting and understanding the thermodynamic properties of thiophene carboxylates.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to calculate thermodynamic properties of molecules.[2][3]

Methodology:

-

Molecular Geometry Optimization: The 3D structure of the thiophene carboxylate molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to compute zero-point vibrational energy and thermal corrections.

-

Calculation of Thermodynamic Properties: From the optimized geometry and vibrational frequencies, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.[2] These calculations can also be extended to predict other properties like ionization potential, electron affinity, and electronic excitation energies.[2][3]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and conceptual relationships in the study of the thermodynamic properties of thiophene carboxylates.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Workflow for computational determination of thermodynamic properties using DFT.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxythiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxythiophene-2-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a generalized experimental protocol, a discussion on expected solubility based on chemical principles, and a template for data presentation.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reactions, chromatography, and the preparation of solutions for biological screening or materials fabrication.

Expected Solubility Profile

The general principle of "like dissolves like" provides a foundation for predicting the solubility of this compound. Thiophene and its derivatives are generally soluble in a range of organic solvents. The presence of both a polar ester group and a methoxy group, along with the relatively nonpolar thiophene ring, suggests that this compound will exhibit solubility in a variety of organic solvents with differing polarities.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester and methoxy groups.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also likely to be effective solvents, capable of hydrogen bonding with the oxygen atoms of the ester and methoxy functionalities.

-

Nonpolar Solvents: Solvents like toluene, hexane, and diethyl ether may exhibit lower solubility. However, the nonpolar thiophene ring and the methyl groups contribute to some nonpolar character, suggesting at least partial solubility.

-

Chlorinated Solvents: Dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Polar Aprotic | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Polar Protic | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Nonpolar | ||||

| Hexane | ||||

| Toluene | ||||

| Diethyl Ether | ||||

| Chlorinated | ||||

| Dichloromethane | ||||

| Chloroform |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a solvent. This method is considered a gold standard for thermodynamic solubility measurements.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This guide provides a foundational understanding and a practical approach for determining the solubility of this compound in organic solvents. Accurate and systematic determination of this key physicochemical property will undoubtedly facilitate its effective use in research and development.

An In-depth Technical Guide on the Electronic Properties of Methoxy-Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Core Electronic Properties of Methoxy-Substituted Thiophenes

The introduction of a methoxy (-OCH₃) group onto a thiophene ring significantly influences its electronic properties. This electron-donating group generally increases the highest occupied molecular orbital (HOMO) energy level and can affect the lowest unoccupied molecular orbital (LUMO) energy level, thereby reducing the HOMO-LUMO gap. This alteration of the electronic structure is fundamental to the performance of these materials in various applications, from organic electronics to medicinal chemistry. The position of the methoxy group, whether at the 2- or 3-position of the thiophene ring, further refines these electronic characteristics.

Impact of Methoxy Substitution on Monomers

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of methoxy-substituted thiophenes. For 2-methoxythiophene, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set have provided values for its electronic properties.[1][2][3][4][5][6] These theoretical models are crucial for predicting molecular geometry, vibrational frequencies, and electronic energy levels.[1][2][3][4][5][6]

| Property | 2-Methoxythiophene (Theoretical) | 3-Methoxythiophene (Expected Trend) | Unsubstituted Thiophene (for comparison) |

| HOMO Level (eV) | -6.561[7] | Higher than 2-methoxythiophene | ~ -6.9[7] |

| LUMO Level (eV) | -0.360[7] | Similar to or slightly higher than 2-methoxythiophene | ~ -1.7[7] |

| Energy Gap (eV) | 6.201[7] | Smaller than 2-methoxythiophene | ~ 5.2[7] |

| Dipole Moment (Debye) | 1.99[1][2][3][4][5][6] | Expected to be different from 2-methoxythiophene | ~ 0.55 |

Note: The values for 3-methoxythiophene are qualitative predictions based on established electronic effects. Experimental values can vary depending on the measurement technique and conditions.

Electronic Properties of Poly(methoxythiophene)s

The electronic properties of polymers derived from methoxy-substituted thiophenes are of significant interest for applications in conductive films, sensors, and organic light-emitting diodes (OLEDs). The electron-donating nature of the methoxy group generally leads to a lower oxidation potential and a smaller band gap in the corresponding polymer compared to unsubstituted polythiophene.

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Conductivity (S/cm) |

| Poly(3-methoxythiophene) | - | - | ~1.8 - 2.1 | Doped: 10⁻³ - 10¹ |

| Poly(3,4-dimethoxythiophene) | - | - | ~1.5 - 1.8 | Doped: 10⁻² - 10² |

| Polythiophene (unsubstituted) | ~ -5.0 | ~ -3.0 | ~2.0 | Doped: 1 - 1000 |

Note: The values presented are approximate and can vary significantly based on polymerization method, molecular weight, regioregularity, and doping level.

Experimental Protocols

Synthesis of Methoxy-Substituted Thiophenes

2.1.1. Synthesis of 3,4-Dimethoxythiophene

This protocol describes the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene.[8][9]

-

Materials: 3,4-dibromothiophene, sodium methoxide, methanol, cuprous bromide (catalyst), toluene, anhydrous magnesium sulfate.

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve sodium methoxide (21 g) in methanol (72 g) in a four-necked flask.[8]

-

Add cuprous bromide (0.83 g) as a catalyst.[8]

-

Slowly add 3,4-dibromothiophene (15 g) dropwise. The solution will turn from colorless to black.[8]

-

Heat the reaction mixture to reflux (approximately 97 °C) for 5 hours. Monitor the reaction progress by gas chromatography.[8]

-

After the reaction is complete, cool the mixture, add water, and extract the crude product with toluene.[8]

-

Wash the toluene layer with water and dry it over anhydrous magnesium sulfate.[8]

-

Remove the solvent under reduced pressure and purify the product by vacuum distillation to obtain 3,4-dimethoxythiophene.[8][9]

-

2.1.2. Synthesis of 3-Methoxythiophene Derivatives

A general method for the synthesis of 3-methoxythiophene derivatives starts from methyl 3-hydroxythiophene-2-carboxylates.[8]

-

Step 1: Methylation

-

To a mixture of the methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (16.6 g, 0.12 mol) in acetone (200 ml), add dimethyl sulfate (13.2 g, 0.12 mol).[8]

-

Heat the reaction mixture at reflux for 12 hours.[8]

-

Evaporate the solvent to dryness. Treat the residue with water and extract the product with dichloromethane (200 ml).[8]

-

Evaporation of the organic solvent yields the methylated product.[8]

-

-

Step 2: Saponification

-

Heat a suspension of the methylated product (0.1 mol) in 150 ml of 1N NaOH solution to reflux for 30 minutes until completely dissolved.[8]

-

After cooling, acidify the reaction mixture with 1N HCl to pH 3.[8]

-

Extract the solid product with ethyl acetate (200 ml).[8]

-

Evaporation of the solvent gives the corresponding carboxylic acid.[8]

-

-

Step 3: Decarboxylation

-

Thermally decarboxylate the carboxylic acid in vacuo by heating it above its melting point until CO₂ evolution ceases to yield the 3-methoxythiophene derivative.[8]

-

Polymerization

2.2.1. Oxidative Polymerization of 3-Substituted Thiophenes

This is a general procedure for the chemical oxidative polymerization of 3-substituted thiophenes, such as 3-methoxythiophene, using iron(III) chloride (FeCl₃) as the oxidant.[10]

-

Materials: 3-substituted thiophene monomer, anhydrous iron(III) chloride (FeCl₃), anhydrous chloroform, methanol.

-

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve anhydrous FeCl₃ in anhydrous chloroform.

-

To this stirred suspension, add the 3-substituted thiophene monomer dropwise at room temperature. The reaction mixture will typically darken.

-

Stir the mixture at room temperature for a designated time (e.g., 2-24 hours).

-

Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration and wash it repeatedly with methanol until the filtrate is colorless.

-

Dry the polymer under vacuum.

-

Characterization Techniques

2.3.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of the monomers and polymers.

-

Experimental Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Procedure:

-

Prepare a solution of the sample (monomer or polymer film coated on the working electrode) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Purge the solution with an inert gas (e.g., argon) to remove oxygen.

-

Scan the potential of the working electrode and record the resulting current.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[7][12]

-

2.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the materials.

-

Procedure:

-

Prepare a dilute solution of the monomer or a thin film of the polymer on a transparent substrate (e.g., quartz or glass).[9][13]

-

Record the absorption spectrum.

-

The optical band gap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).

-

2.3.3. Four-Point Probe Conductivity Measurement

This technique is used to measure the electrical conductivity of the polymer films.

-

Experimental Setup: A four-point probe head connected to a source meter unit.

-

Procedure:

-

Place the polymer film on a non-conductive substrate.

-

Bring the four probes into contact with the film. A current is passed through the two outer probes, and the voltage is measured between the two inner probes.[3][11][13][14][15]

-

The sheet resistance (R_s) is calculated from the measured current and voltage, with a geometric correction factor.

-

The conductivity (σ) is then calculated using the formula: σ = 1 / (R_s * t), where t is the thickness of the film.

-

Relevance in Drug Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Methoxy-substituted thiophenes, in particular, have shown promise as inhibitors of key signaling pathways implicated in diseases like cancer and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1][9][16][17][18] Tetra-substituted thiophenes have been identified as highly selective and potent inhibitors of PI3K.[1][9] By blocking all potential sites of oxidative metabolism on the thiophene ring, these compounds exhibit improved pharmacokinetic profiles.[9]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a substituted thiophene.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted thiophene.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Certain thiophene derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][17][19][20][21][22][23] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[10][20] Methoxy-substituted diaryl heterocycles, including thiophenes, have shown promise as selective COX-2 inhibitors.[19]

The following diagram illustrates the role of COX enzymes in the arachidonic acid pathway and the point of inhibition by thiophene derivatives.

Caption: Selective inhibition of COX-2 by a methoxy-substituted thiophene derivative.

Conclusion

Methoxy-substituted thiophenes represent a versatile class of organic compounds with tunable electronic properties that make them highly valuable in both materials science and medicinal chemistry. The electron-donating nature of the methoxy group profoundly influences the HOMO-LUMO energy levels, leading to materials with tailored band gaps and conductivities for electronic devices. In the realm of drug development, these compounds serve as promising scaffolds for the design of selective enzyme inhibitors targeting key signaling pathways in cancer and inflammation. Further research into the structure-property relationships of these fascinating molecules will undoubtedly unlock new applications and therapeutic opportunities.

References

- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. epstem.net [epstem.net]

- 4. researchgate.net [researchgate.net]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods [dergipark.org.tr]

- 7. jchps.com [jchps.com]

- 8. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mjfas.utm.my [mjfas.utm.my]

- 16. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. adooq.com [adooq.com]

- 18. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of Substituted Methyl Thiophene-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophene-2-carboxylates are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of heterocyclic compounds with significant biological and material science applications. Their inherent reactivity, conferred by the thiophene ring and its substituents, allows for the construction of complex molecular architectures. This document focuses on the synthetic applications of methyl 3-substituted-thiophene-2-carboxylates, with a particular emphasis on the highly valuable transformations of methyl 3-aminothiophene-2-carboxylate and its derivatives into fused heterocyclic systems. While direct experimental data for methyl 3-methoxythiophene-2-carboxylate is limited in the current literature, the reactivity patterns of analogous compounds, particularly the 3-amino and 3-hydroxy derivatives, provide a strong foundation for its potential synthetic utility.

Analogous Reactivity: Methyl 3-aminothiophene-2-carboxylate as a Versatile Precursor

Methyl 3-aminothiophene-2-carboxylate is a readily available and highly reactive intermediate used extensively in the synthesis of fused thieno-heterocycles. The amino group at the 3-position, ortho to the ester functionality, is perfectly positioned for cyclocondensation reactions with a variety of dielectrophilic reagents to afford bicyclic and polycyclic systems of medicinal interest.

Synthesis of Fused Heterocyclic Systems

The primary application of methyl 3-aminothiophene-2-carboxylate and its derivatives is in the construction of fused ring systems such as thieno[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-b]thieno[2,3-d]pyridines. These scaffolds are present in numerous compounds with diverse pharmacological activities.

Key Synthetic Applications and Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

Thieno[3,2-d]pyrimidin-4-ones are an important class of compounds, with some derivatives showing potent inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[1]. The synthesis typically involves a two-step sequence starting from a methyl 3-aminothiophene-2-carboxylate derivative.

Reaction Scheme:

Caption: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Experimental Protocol: Synthesis of N-(Tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide [2]

-

Step 1: Synthesis of methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate: 4-methylacetophenone is treated with phosphoryl trichloride and hydroxylamine hydrochloride in dimethylformamide (DMF) at room temperature. The resulting product is then reacted with methyl thioglycolate in the presence of sodium methylate in methanol to yield methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate.

-

Step 2: Formation of the Guanidine Intermediate: The methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate is condensed with ethoxycarbonyl isothiocyanate in DMF to form a thiourea intermediate. This intermediate is then reacted with tert-butylamine and triethylamine in the presence of EDCI·HCl as a coupling agent.

-

Step 3: Cyclization: The resulting guanidine intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate | N-(Tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide | 1. Ethoxycarbonyl isothiocyanate, 2. tert-butylamine, TEA, EDCI·HCl | 82% (for step 1) | [2] |

Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines

Further functionalization of the thieno[3,2-d]pyrimidine core can be achieved, for instance, by chlorination of the 4-oxo position followed by nucleophilic substitution. This allows for the introduction of a variety of substituents at this position, leading to diverse chemical libraries for biological screening.

Reaction Workflow:

Caption: Functionalization of the Thieno[3,2-d]pyrimidine core.

Experimental Protocol: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine [2]

-

Phosphorus oxychloride (5.5 eq.) is slowly added to a cold solution (0 °C) of N-(tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide (1 eq.) and N,N-dimethylaniline (0.7 eq.) in acetonitrile over 2 hours.

-

The mixture is then heated to 80–85 °C and stirred for 18 hours.

-

After cooling to 40 °C, the reaction is quenched with water.

-

The resulting precipitate is filtered and washed with water to give the desired product.

Quantitative Data for Functionalization Reactions:

| Starting Material | Product | Reagents | Yield | Reference |

| N-(Tert-butyl)-4-oxo-6-(p-tolyl)thieno[3,2-d]pyrimidine-2-carboxamide | N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | POCl3, N,N-dimethylaniline | - | [2] |

| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | N-(Tert-butyl)-4-iodo-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | NaI, dioxane | - | [2] |

| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 4-Aryloxy-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Phenol, K2CO3, DMF | - | [2] |

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines represent another important class of fused heterocycles with a range of biological activities. Their synthesis can be achieved from ethyl 2-aminothiophene-3-carboxylates.

Reaction Scheme:

Caption: Synthesis of a Thieno[2,3-d]pyrimidin-4-one derivative.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one

-

A mixture of the corresponding ethyl 2-aminothiophene-3-carboxylate and formamide is heated at 140-150 °C for 1 hour.

-

The temperature is then raised to 170-180 °C for an additional hour.

-

After cooling, the reaction mixture is poured into water.

-

The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | Formamide | 92% |

Conclusion

Methyl 3-substituted-thiophene-2-carboxylates are undeniably powerful precursors in heterocyclic synthesis. As demonstrated with the 3-amino analogue, these compounds provide efficient routes to a variety of fused thiophene systems with proven biological relevance. The cyclocondensation and subsequent functionalization pathways highlighted herein offer robust and versatile strategies for the development of novel chemical entities. While the synthetic potential of this compound remains to be fully explored experimentally, the rich chemistry of its analogues suggests that it holds significant promise as a valuable building block for future synthetic endeavors. Further research into the reactivity of the 3-methoxy derivative is warranted and could unveil new and efficient pathways to important heterocyclic scaffolds.

References

- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-methoxythiophene-2-carboxylate and its Analogs as Building Blocks for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide range of pharmaceuticals. Methyl 3-methoxythiophene-2-carboxylate, with its substituted thiophene ring, represents a valuable, albeit nuanced, building block for creating complex molecular architectures with potential pharmacological activity. While direct, large-scale applications in marketed drugs are not extensively documented, its structural motifs are found in various biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1]